molecular formula C17H13NOS2 B11704645 (5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11704645
M. Wt: 311.4 g/mol
InChI Key: PYLOZZNEPYAUOS-PTNGSMBKSA-N
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Description

(5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is often heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for thiazolidinone derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one: Lacks the 3-(2-methylphenyl) group.

    (5Z)-5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxy group on the benzylidene ring.

Uniqueness

(5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the benzylidene and 2-methylphenyl groups, which may contribute to its specific biological activities and chemical reactivity.

Properties

Molecular Formula

C17H13NOS2

Molecular Weight

311.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NOS2/c1-12-7-5-6-10-14(12)18-16(19)15(21-17(18)20)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11-

InChI Key

PYLOZZNEPYAUOS-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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